Kynurenic acid sodium salt
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Overview
Description
Kynurenic acid (sodium) is a derivative of kynurenic acid, a metabolite of the amino acid tryptophan. It is known for its neuroactive properties, acting as an antagonist at excitatory amino acid receptors. Kynurenic acid was first discovered in 1853 by the German chemist Justus von Liebig in dog urine. It has since been studied for its potential therapeutic applications in various neurobiological disorders .
Mechanism of Action
Target of Action
Kynurenic acid sodium salt, a product of the normal metabolism of the amino acid L-tryptophan , has been proposed to act on five primary targets :
These targets play crucial roles in neurophysiological and neuropathological processes .
Mode of Action
Kynurenic acid acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors, and the glycine site of the NMDA receptor . It also acts as an antagonist of the α7 nicotinic acetylcholine receptor . Recent studies suggest that in noncultured, intact preparations from adult animals, there is no effect of kynurenic acid on α7 nicotinic acetylcholine receptor currents . Kynurenic acid also acts as a ligand for the orphan G protein-coupled receptor GPR35 and as an agonist for the G protein-coupled receptor HCAR3 .
Biochemical Pathways
Kynurenic acid is a product of one branch of the kynurenine pathway of tryptophan metabolism . The degradation of tryptophan along the kynurenine pathway plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation . The significance of kynurenine pathway activation depends on the production of biologically active metabolites such as kynurenine, kynurenic acid, quinolinic acid, or anthranilic acid mediating various immuno- and neuromodulative functions .
Result of Action
Kynurenic acid possesses neuroactive activity . It acts as an antiexcitotoxic and anticonvulsant, most likely through acting as an antagonist at excitatory amino acid receptors . Because of this activity, it may influence important neurophysiological and neuropathological processes . As a result, kynurenic acid has been considered for use in therapy in certain neurobiological disorders . Conversely, increased levels of kynurenic acid have also been linked to certain pathological conditions .
Action Environment
The action of kynurenic acid can be influenced by various environmental factors. For instance, the kynurenine pathway is stimulated by physiological perturbations, including immune activation, excessive stress, sleep loss, or obstetric complications . Furthermore, the influence of KYNA on important neurophysiological and neuropathological processes has been comprehensively documented . In recent years, the link of KYNA to the immune system, inflammation, and cancer has become more apparent . Given this connection, the anti-inflammatory and immunosuppressive functions of KYNA are of particular interest .
Biochemical Analysis
Biochemical Properties
Kynurenic acid sodium salt interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors . It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor . Furthermore, it has been proposed to act as an antagonist of the α7 nicotinic acetylcholine receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through its actions on G protein-coupled receptor 35 (GPR35), kynurenic acid may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an antagonist, it binds to ionotropic glutamate receptors, thereby inhibiting their function . It also binds to the glycine site of the NMDA receptor in a noncompetitive manner .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that high doses of kynurenic acid significantly decrease avoidance latency, whereas a low dose significantly elevates it, suggesting that the low dose of kynurenic acid enhances memory function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies on the effect of kynurenic acid on AMPA receptor-mediated responses, it was found that the effect is facilitatory at low concentrations (in the nanomolar to micromolar range) and only results in neu .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan degradation . This pathway leads to the formation of several biologically active metabolites, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kynurenic acid can be synthesized from L-kynurenine through a transamination reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase. The reaction typically involves the conversion of L-kynurenine to kynurenic acid in the presence of an amino group donor such as alpha-ketoglutarate .
Industrial Production Methods: Industrial production of kynurenic acid often involves microbial fermentation processes using genetically engineered strains of bacteria or yeast that can efficiently convert tryptophan to kynurenic acid. The fermentation broth is then subjected to purification processes to isolate and crystallize kynurenic acid .
Chemical Reactions Analysis
Types of Reactions: Kynurenic acid undergoes various chemical reactions, including:
Oxidation: Kynurenic acid can be oxidized to form quinolinic acid.
Reduction: Reduction of kynurenic acid can yield hydroxykynurenic acid.
Substitution: Substitution reactions can occur at the hydroxyl and carboxyl groups of kynurenic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinolinic acid.
Reduction: Hydroxykynurenic acid.
Substitution: Various substituted derivatives of kynurenic acid.
Scientific Research Applications
Kynurenic acid (sodium) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in the kynurenine pathway and its effects on cellular metabolism.
Comparison with Similar Compounds
Kynurenic acid is unique among its analogues due to its broad-spectrum antagonistic activity at excitatory amino acid receptors and its ability to cross the blood-brain barrier. Similar compounds include:
Quinolinic Acid: Another metabolite in the kynurenine pathway, known for its neurotoxic properties.
Xanthurenic Acid: A metabolite with less pronounced neuroactive effects compared to kynurenic acid.
Hydroxykynurenic Acid: A reduced form of kynurenic acid with distinct biological activities
Kynurenic acid stands out due to its neuroprotective properties and potential therapeutic applications in various neurological and psychiatric disorders .
Properties
IUPAC Name |
sodium;4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAZGXKUQDXSSK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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